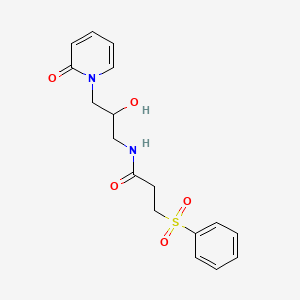

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C17H20N2O5S and its molecular weight is 364.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology.

- Molecular Formula : C18H22N2O4S

- Molecular Weight : Approximately 366.44 g/mol

- Structure : The compound consists of a pyridine derivative and a sulfonamide group, contributing to its unique reactivity and interaction with biological systems.

Preliminary studies suggest that this compound may function through several mechanisms:

- Inhibition of Protein Functions : The compound has shown potential in inhibiting proteins involved in signal transduction pathways, particularly those associated with Gsα proteins. This inhibition can lead to reduced levels of cyclic adenosine monophosphate (cAMP), which is significant in various disease mechanisms, including endocrine tumors and McCune-Albright Syndrome.

- Antimicrobial Activity : Early research indicates that this compound may exhibit antimicrobial properties, potentially interacting with specific enzymes or receptors involved in microbial resistance. Further studies are needed to elucidate these interactions fully.

Case Studies

- Inhibition of Gsα Mutant Proteins : In vitro studies demonstrated that the compound effectively reduced cAMP levels in cells expressing mutant Gsα alleles such as Gs-R201H. This specificity suggests its potential as a targeted therapeutic agent for conditions linked to these mutations.

- Antimicrobial Efficacy : Research conducted on various bacterial strains indicated that the compound displayed significant antibacterial activity, particularly against Gram-positive bacteria. The exact mechanism of action remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Preparation of the Pyridine Derivative : This step often involves the reaction of 2-pyridone with appropriate reagents to introduce the hydroxypropyl group.

- Formation of the Sulfonamide Linkage : The introduction of the phenylsulfonyl group typically requires sulfonation reactions followed by amide bond formation.

Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation | 2-Pyridone + Hydroxypropyl halide | Base, solvent |

| 2 | Sulfonation | Phenol + Sulfur trioxide | Acidic conditions |

| 3 | Amide Formation | Sulfonamide + Acid chloride | Solvent, base |

Research Findings Summary

The biological activity of this compound is promising, particularly concerning its potential as a therapeutic agent targeting specific protein functions and microbial resistance mechanisms. Ongoing research is essential to fully understand its pharmacological implications and therapeutic applications.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c20-14(13-19-10-5-4-8-17(19)22)12-18-16(21)9-11-25(23,24)15-6-2-1-3-7-15/h1-8,10,14,20H,9,11-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTHNKKQHGBERP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(CN2C=CC=CC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.